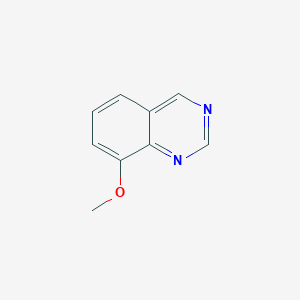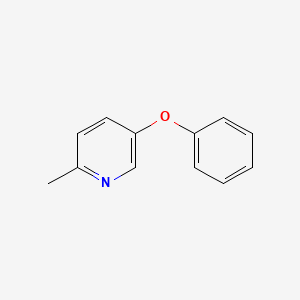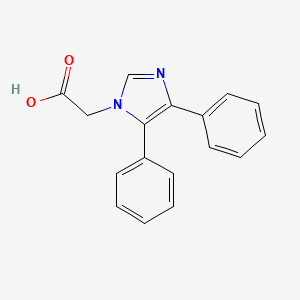
2-(4,5-Diphenyl-1H-imidazol-1-yl)acetic acid
Übersicht
Beschreibung
2-(4,5-Diphenyl-1H-imidazol-1-yl)acetic acid, commonly known as DPIAA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. DPIAA belongs to the class of imidazole derivatives and has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of DPIAA is not fully understood, but it is believed to act through multiple pathways. DPIAA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response. DPIAA has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and modulating the expression of pro- and anti-apoptotic proteins.
Biochemical and Physiological Effects:
DPIAA has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). DPIAA has also been shown to reduce the levels of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In cancer cells, DPIAA has been shown to induce cell cycle arrest and to inhibit cell proliferation and migration.
Vorteile Und Einschränkungen Für Laborexperimente
DPIAA has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. However, DPIAA has some limitations, including its poor solubility in water and its limited bioavailability. These limitations can be overcome by using different formulations and delivery methods, such as nanoparticles and liposomes.
Zukünftige Richtungen
There are several future directions for the research on DPIAA. One direction is to investigate its potential as a therapeutic agent in different diseases, including neurodegenerative disorders and autoimmune diseases. Another direction is to explore its mechanism of action in more detail and to identify its molecular targets. Additionally, the development of new formulations and delivery methods can improve its bioavailability and efficacy. Finally, the use of DPIAA in combination with other drugs or therapies can enhance its therapeutic potential.
Conclusion:
In conclusion, DPIAA is a synthetic compound that has shown promising therapeutic potential in various diseases. Its anti-inflammatory, antioxidant, and anticancer activities make it an attractive candidate for further research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DPIAA have been discussed in this paper. Further research is needed to fully understand the potential of DPIAA as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
DPIAA has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities in vitro and in vivo. DPIAA has also been investigated for its potential as a radioprotective agent and as a modulator of the immune system.
Eigenschaften
IUPAC Name |
2-(4,5-diphenylimidazol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-15(21)11-19-12-18-16(13-7-3-1-4-8-13)17(19)14-9-5-2-6-10-14/h1-10,12H,11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTBOKJDSUBCER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C=N2)CC(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



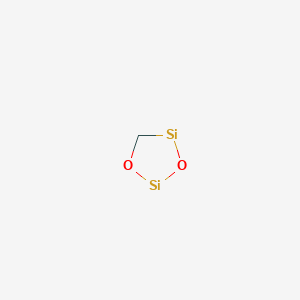


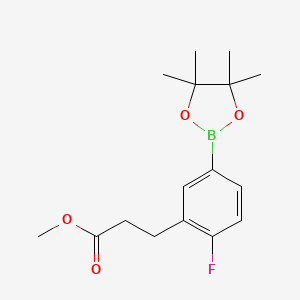
![4-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B3282667.png)
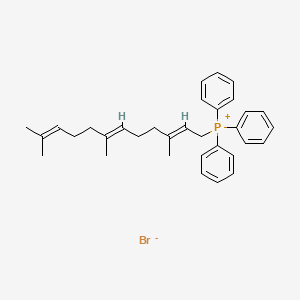
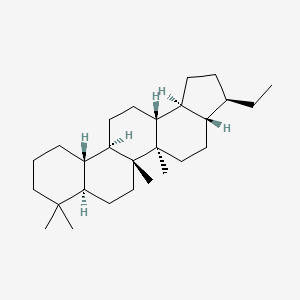
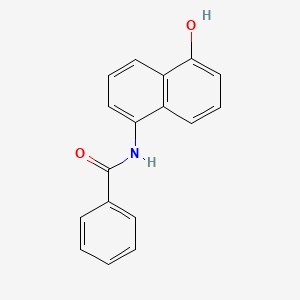
![1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine](/img/structure/B3282699.png)
![Silane, [2-(diphenylsilyl)ethyl]trimethyl-](/img/structure/B3282706.png)
